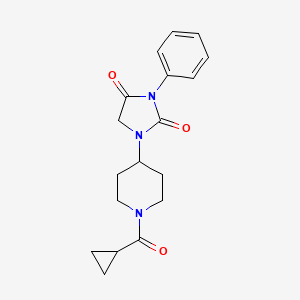

1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-16-12-20(18(24)21(16)15-4-2-1-3-5-15)14-8-10-19(11-9-14)17(23)13-6-7-13/h1-5,13-14H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKQGQDXKPYERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (tppu), has been identified as a potent inhibitor of soluble epoxide hydrolase (seh). sEH is a major enzyme involved in metabolizing epoxy-polyunsaturated fatty acids such as epoxyeicosatrienoic acids.

Mode of Action

Based on the similar compound tppu, it can be inferred that this compound might bind to seh, inhibiting its function.

Biochemical Pathways

The inhibition of sEH by this compound could lead to an increase in the levels of epoxyeicosatrienoic acids, which have various biological activities. sEH is highly expressed in the liver, kidney, heart, lung, intestine, brain, and vasculature of mammals, and its increased expression is associated with inflammation and several diseases.

Biological Activity

1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications and unique biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, impacting neurotransmitter systems or other signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted by highlights its efficacy against various cancer cell lines, including breast and lung cancer.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases.

Case Studies and Clinical Implications

A notable case study involved the administration of this compound in a preclinical model of rheumatoid arthritis. The results demonstrated a significant reduction in joint swelling and pain, indicating its potential as a therapeutic agent for autoimmune diseases.

Case Study Summary:

- Model : Collagen-induced arthritis in rats

- Dosage : 10 mg/kg/day for two weeks

- Outcome : Reduced clinical score by 60% compared to control group.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Bond Length and Stability Considerations

notes that bond lengths in chroman-2,4-dione derivatives remain consistent across analogues, suggesting structural stability in the dione core. While the target compound’s imidazolidine-2,4-dione differs from chroman-2,4-dione, its ketone groups likely exhibit similar bond-length behavior, ensuring stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.